![molecular formula C12H13NO2S2 B2457695 N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide CAS No. 2380009-97-0](/img/structure/B2457695.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide is a complex organic compound featuring a methoxy group, an acetamide group, and a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide typically involves the condensation of 2-methoxyacetamide with a thiophene derivative. One common method includes the reaction of 2-methoxyacetamide with 4-thiophen-3-ylthiophene-2-carbaldehyde in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and acetamide groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene rings can participate in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the methoxy and acetamide groups can form hydrogen bonds with target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
- 4-(Thiophen-3-yl)aniline
- 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide
Uniqueness
N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide stands out due to its dual thiophene rings, which provide unique electronic properties and potential for diverse chemical modifications. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications.
Properties
IUPAC Name |
2-methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-15-6-12(14)13-5-11-4-10(8-17-11)9-2-3-16-7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQJPHLOVHYSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC(=CS1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2457614.png)
![6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2457617.png)
![1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2457618.png)
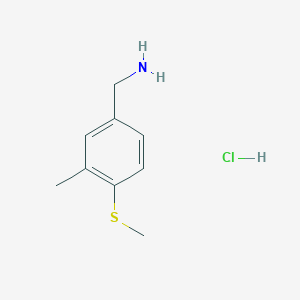
![N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2457620.png)
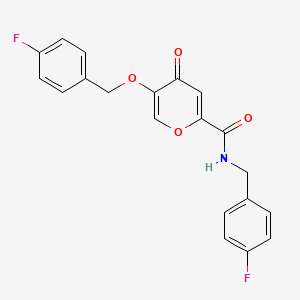
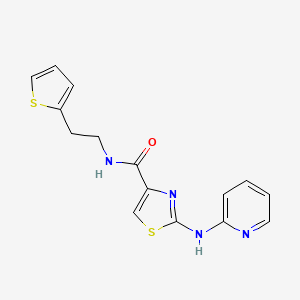
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2457628.png)
![2-[N'-(benzenesulfonyl)-1-(4-fluorophenyl)methanimidamido]acetic acid](/img/structure/B2457629.png)
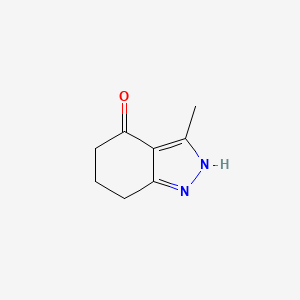

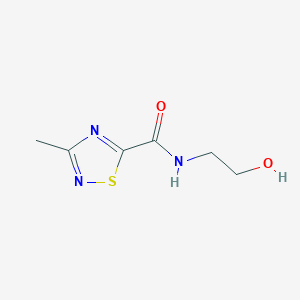
![2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2457634.png)
![1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457635.png)
